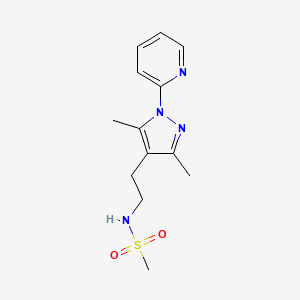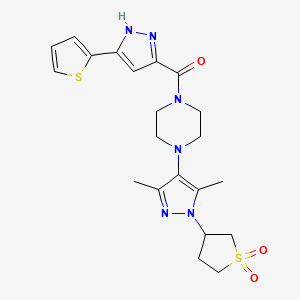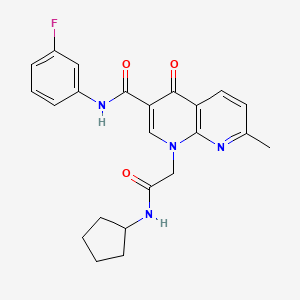![molecular formula C19H13Cl2N3O4 B2540377 N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide CAS No. 339009-14-2](/img/structure/B2540377.png)
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and coordination chemistry. Although none of the provided papers directly discuss this compound, they do provide insights into similar compounds and their behaviors, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of N-aryl(indol-3-yl)glyoxamides, as described in one study, involves the formation of a glyoxamide skeleton, which is then further modified to achieve the desired compound . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that the synthesis of the compound may also involve the stepwise construction of the pyridinyl core, followed by the introduction of the nitrobenzenecarboxamide moiety.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was determined using X-ray diffraction, revealing details about its conformation and intermolecular interactions . Similarly, the crystal structures of various N^2,N^6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives were characterized, providing insights into their molecular geometries . These studies underscore the importance of structural analysis in understanding the properties of complex molecules.
Chemical Reactions Analysis
The reactivity of organic compounds is influenced by their functional groups and molecular structure. For instance, the photo-rearrangement of N-aryl-2-nitrobenzamides under light exposure leads to the formation of azo compounds, with the reaction scope depending on the substituents present on the N-aryl system . Additionally, the complexing behavior of aromatic thioamides with transition metals results in various metal complexes, demonstrating the ligand properties of such compounds . These findings suggest that the compound may also undergo specific chemical reactions based on its nitro and amide functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are closely related to their molecular structure. For example, the solubility, melting point, and stability can be influenced by the presence of nitro groups or the ability to form hydrogen bonds, as seen in the synthesis and characterization of carbacylamidophosphate compounds . The electronic properties, such as UV-Vis absorption and fluorescence, can also be affected by the molecular framework, as indicated by the spectroscopic properties of the compounds studied .
Scientific Research Applications
Advanced Oxidation Processes in Water Treatment
Advanced Oxidation Processes (AOPs) are pivotal in treating recalcitrant compounds in water, including pharmaceuticals like acetaminophen. These processes lead to various degradation pathways and by-products, some of which might have environmental and toxicological implications. Studies highlight the importance of understanding these pathways for enhancing AOP efficiency in degrading persistent organic pollutants in aqueous media. The research underscores the role of computational methods in predicting reactive sites on molecules, aiding in the design of more efficient AOPs for environmental remediation (Qutob et al., 2022).
Photochromism of Organic Compounds
The study of photochromic ortho-nitrobenzylpyridines reveals their potential for photon-based electronics due to their solid-state photochromic activity and minimal structural change during photoreactions. These findings open avenues for the application of photochromic compounds in developing light-responsive materials and devices, offering insights into the photoreactions of nitro-based caged compounds and their potential utility in various scientific and technological fields (Naumov, 2006).
Nitrosamines and Water Technology
The occurrence and formation mechanisms of nitrosamines, particularly N-nitrosodimethylamine (NDMA), in water technology are crucial for understanding their health implications. Research into the precursors of nitrosamines in drinking and wastewater, their removal methods, and the mechanisms of nitrosamine formation highlights the need for advanced water treatment technologies to mitigate these contaminants' health risks. This knowledge is vital for developing strategies to ensure water safety and public health (Nawrocki & Andrzejewski, 2011).
Enzymatic Degradation of Organic Pollutants
The application of oxidoreductive enzymes, in conjunction with redox mediators, for the remediation of organic pollutants offers a promising approach to environmental cleanup. These enzymes can degrade recalcitrant compounds efficiently, expanding the range of treatable pollutants and improving degradation rates. This enzymatic treatment method underscores the potential of bioremediation in addressing the challenges posed by persistent organic pollutants in industrial wastewaters (Husain & Husain, 2007).
properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O4/c20-15-7-5-12(9-16(15)21)10-23-11-13(6-8-18(23)25)22-19(26)14-3-1-2-4-17(14)24(27)28/h1-9,11H,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRRZUWPMFNJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

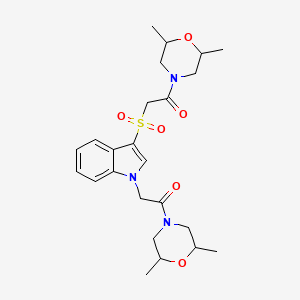
![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/no-structure.png)
![N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2540298.png)
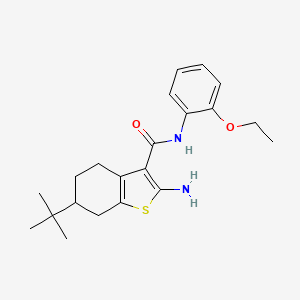
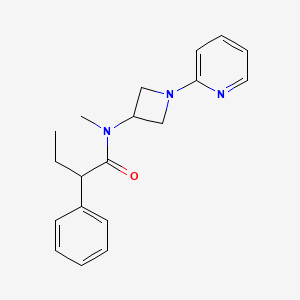

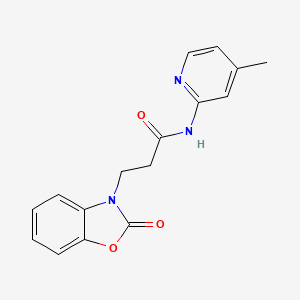
![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine](/img/structure/B2540309.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)
